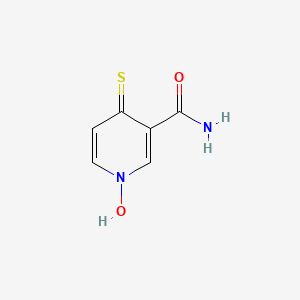![molecular formula C11H18N2O2 B14008675 n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide CAS No. 91216-43-2](/img/structure/B14008675.png)
n,n'-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide: is a bicyclic compound characterized by its unique structure, which includes two amide groups attached to a bicyclo[221]heptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of bicyclo[2.2.1]heptane derivatives.
Amidation Reaction: The bicyclo[2.2.1]heptane derivative undergoes an amidation reaction with dimethylamine to form the desired compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions, with the use of appropriate catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane, 2,2-dimethyl-3-methylene-: A similar bicyclic compound with different functional groups.
2,3-Dimethylene-bicyclo[2.2.1]heptane: Another bicyclic compound with methylene groups at different positions.
Bicyclo[2.2.1]heptan-2-one, 3,3-dimethyl-: A related compound with a ketone group.
Uniqueness
n,n’-Dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide is unique due to its specific amide functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
91216-43-2 |
|---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-N,3-N-dimethylbicyclo[2.2.1]heptane-2,3-dicarboxamide |
InChI |
InChI=1S/C11H18N2O2/c1-12-10(14)8-6-3-4-7(5-6)9(8)11(15)13-2/h6-9H,3-5H2,1-2H3,(H,12,14)(H,13,15) |
InChI Key |
GGDOICHTFUQBFQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1C2CCC(C2)C1C(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[Bis(2-chloroethyl)aminomethyl]-7-hydroxychromen-2-one;hydrochloride](/img/structure/B14008595.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-4-(2-hydroxyethyl)-6,7-dimethoxy-2-(4-methoxybenzyl)isoquinolin-1(2H)-one](/img/structure/B14008604.png)
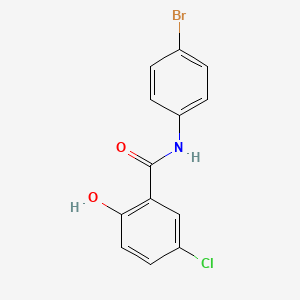


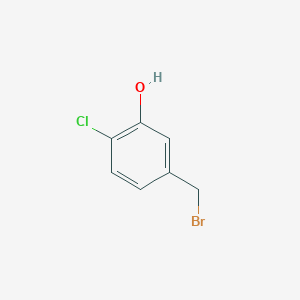
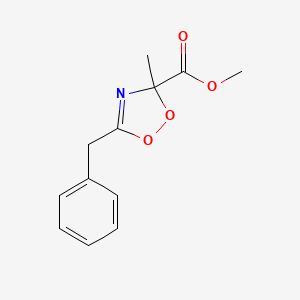
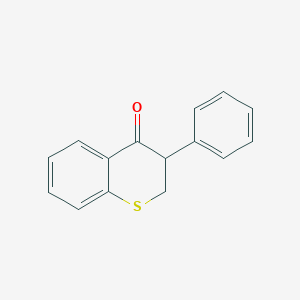

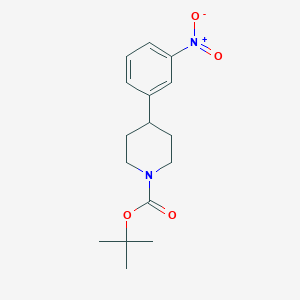
![Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester](/img/structure/B14008666.png)
